molecular formula C15H21N3O2 B13150350 tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13150350
M. Wt: 275.35 g/mol
InChI Key: MUHYGUIWPIEJCU-UHFFFAOYSA-N
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Description

tert-Butyl 7’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes an azetidine ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the indole moiety. The tert-butyl group is often introduced via tert-butyl esters, and the amino group is incorporated through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

tert-Butyl 7’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7’-amino-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

tert-butyl 7-aminospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H21N3O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9,16H2,1-3H3

InChI Key

MUHYGUIWPIEJCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3N

Origin of Product

United States

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